molecular formula C2Cl2N2S2 B12795732 3,6-Dichloro-1,4,2,5-dithiadiazine CAS No. 89305-16-8

3,6-Dichloro-1,4,2,5-dithiadiazine

Katalognummer: B12795732
CAS-Nummer: 89305-16-8
Molekulargewicht: 187.1 g/mol
InChI-Schlüssel: UPWGGKDJWQDYSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dichloro-1,4,2,5-dithiadiazine is a chemical compound with the molecular formula C2Cl2N2S2. It is known for its unique structure, which includes two chlorine atoms and two sulfur atoms within a diazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dichloro-1,4,2,5-dithiadiazine can be synthesized through a multi-step reaction process. One common method involves the reaction of guanidine hydrochloride with dimethylformamide (DMF) in the presence of a chlorinating agent . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dichloro-1,4,2,5-dithiadiazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted dithiadiazines .

Wissenschaftliche Forschungsanwendungen

3,6-Dichloro-1,4,2,5-dithiadiazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-1,4,2,5-dithiadiazine involves its ability to interact with various molecular targets. The compound can form reactive intermediates that participate in electron transfer reactions. These intermediates can then interact with biological molecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Dichloro-1,4,2,5-dithiadiazine is unique due to its specific arrangement of chlorine and sulfur atoms within the diazine ring.

Eigenschaften

CAS-Nummer

89305-16-8

Molekularformel

C2Cl2N2S2

Molekulargewicht

187.1 g/mol

IUPAC-Name

3,6-dichloro-1,4,2,5-dithiadiazine

InChI

InChI=1S/C2Cl2N2S2/c3-1-5-8-2(4)6-7-1

InChI-Schlüssel

UPWGGKDJWQDYSF-UHFFFAOYSA-N

Kanonische SMILES

C1(=NSC(=NS1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.